molecular formula C23H18BrClN2O2 B4706690 N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4706690
M. Wt: 469.8 g/mol
InChI Key: GGVRFKVGUFVMKQ-KGENOOAVSA-N
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Description

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by the presence of bromine, chlorine, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 3-bromobenzaldehyde with acetyl chloride in the presence of a base to form the enone intermediate.

    Amination: The enone intermediate is then reacted with 2-chlorobenzylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-1-(3-bromophenyl)-3-[(4-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O2/c24-19-11-6-7-16(13-19)14-21(27-22(28)17-8-2-1-3-9-17)23(29)26-15-18-10-4-5-12-20(18)25/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVRFKVGUFVMKQ-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide
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